1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-18(2)10-14-8(15-12(17-10)20-3)7-13-11(19)16-9-5-4-6-21-9/h4-6H,7H2,1-3H3,(H2,13,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGUZMHJMQOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary components:
- The triazine core (4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylamine.
- The urea moiety linking the triazine to thiophen-2-yl.
A retrosynthetic approach suggests sequential functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by urea formation. The order of substitutions on the triazine is critical due to the decreasing reactivity of chlorine atoms after each substitution.
Synthesis of the Triazine Core
Stepwise Substitution on Cyanuric Chloride
Cyanuric chloride serves as the foundational scaffold due to its three reactive chlorine atoms, which allow for controlled substitutions under varying conditions.
Introduction of Dimethylamino Group
The first chlorine atom at the 4-position is replaced with dimethylamine under mild conditions (0–5°C in tetrahydrofuran), yielding 4-(dimethylamino)-2,6-dichloro-1,3,5-triazine. This step exploits the higher reactivity of the 4-position chlorine in polar aprotic solvents.
Methoxy Group Incorporation
The second chlorine at the 6-position is substituted with sodium methoxide in methanol at 40–50°C, producing 4-(dimethylamino)-6-methoxy-2-chloro-1,3,5-triazine. Elevated temperatures are necessary due to reduced reactivity after the first substitution.
Aminomethyl Functionalization
The final chlorine at the 2-position is replaced with a methylene amine group. This is achieved via a two-step process:
- Chloromethylation : Reaction with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) introduces a chloromethyl group.
- Amination : Treatment with aqueous ammonia converts the chloromethyl group to aminomethyl, yielding 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylamine.
Table 1: Triazine Core Synthesis Optimization
| Step | Reagent/Conditions | Temperature | Yield (%) | Characterization (IR/NMR) |
|---|---|---|---|---|
| 1 | Dimethylamine, THF | 0–5°C | 85 | ¹H NMR: δ 2.98 (s, 6H, N(CH₃)₂) |
| 2 | NaOMe, MeOH | 40°C | 78 | IR: 1250 cm⁻¹ (C-O stretch) |
| 3 | MOMCl, ZnCl₂, followed by NH₃(aq) | 60°C | 65 | ¹H NMR: δ 4.21 (s, 2H, CH₂NH₂) |
Urea Linkage Formation
The urea bridge is constructed via coupling the triazine-methylamine with thiophen-2-yl isocyanate or through carbonyldiimidazole (CDI)-mediated reactions.
Isocyanate Route
Thiophen-2-yl isocyanate is prepared by treating thiophen-2-amine with bis(trichloromethyl) carbonate (BTC) in dichloromethane. Subsequent reaction with the triazine-methylamine forms the urea bond:
$$
\text{Triazine-CH₂NH₂} + \text{Thiophen-2-NCO} \rightarrow \text{Triazine-CH₂NHCONH-Thiophen-2-yl} + \text{HCl}
$$
Key Conditions :
CDI-Mediated Coupling
An alternative method avoids handling isocyanates by using CDI to activate the amine:
- Imidazolide Formation : Triazine-methylamine reacts with CDI to generate an imidazolide intermediate.
- Amine Coupling : Thiophen-2-amine attacks the electrophilic carbonyl, forming the urea.
Advantages :
Table 2: Urea Formation Methods Compared
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Isocyanate Route | BTC, DCM, rt | 75 | 98% |
| CDI-Mediated | CDI, THF, 60°C | 82 | 99% |
Characterization and Analytical Data
Spectroscopic Confirmation
Scale-Up and Industrial Considerations
Solvent Selection
Cost-Efficiency Analysis
- CDI Method : Higher reagent cost but safer and fewer purification steps.
- Isocyanate Route : Lower cost but requires stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with thiophene-2-yl isocyanate in organic solvents like dichloromethane or acetonitrile. The reaction may require catalysts to enhance yield and purity.
Chemistry
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical transformations:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The triazine ring can be reduced under specific conditions.
- Substitution : The dimethylamino group can be substituted with other nucleophiles.
Medicine
This compound is being investigated for its potential as a pharmaceutical intermediate. Its mechanism of action involves interactions with molecular targets such as enzymes or receptors:
- The triazine ring acts as a pharmacophore.
- The thiophene ring enhances binding affinity through π-π interactions.
- The urea moiety forms hydrogen bonds with target molecules.
Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant urease inhibitory activity, which is crucial in treating conditions like peptic ulcers and kidney stones .
Industry
In industrial applications, the compound is utilized in the synthesis of advanced materials with specific properties. Its versatility allows it to be employed in various formulations requiring enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can act as a pharmacophore, interacting with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The urea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Bioactivity
The compound’s key structural differentiators include the dimethylamino-methoxy-triazine core and the thiophen-2-yl-urea moiety. Below is a comparison with analogous triazine-urea derivatives:
Key Observations :
- Thiophene vs.
Challenges :
- The target compound’s methoxy group may require milder conditions compared to morpholino substitutions to avoid demethylation .
- Thiophen-2-yl urea coupling may necessitate protecting-group strategies to prevent sulfur oxidation.
Stability and Degradation
Triazine-urea compounds are prone to hydrolysis and oxidation. For example:
Biological Activity
The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a novel organic molecule that exhibits significant potential in biological applications. Its unique structural features, including a triazine core and thiophene moiety, suggest various interactions with biological systems. This article aims to explore the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 317.34 g/mol. The structure can be broken down into key components:
- Triazine Core : Known for its stability and ability to interact with various biological targets.
- Dimethylamino Group : Enhances solubility and potential interaction with receptors.
- Thiophene Ring : Contributes to the compound's electronic properties and may influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Triazine Core : Utilizing appropriate precursors to synthesize the triazine structure.
- Introduction of Dimethylamino and Methoxy Groups : These substitutions are critical for enhancing biological activity.
- Urea Formation : The final step involves coupling the thiophene moiety with the urea linkage.
Biological Activity
Research on similar triazine derivatives indicates promising biological activities, particularly in anticancer and antimicrobial domains. The following sections summarize findings relevant to the biological activity of this compound.
Anticancer Activity
Several studies have demonstrated that compounds with similar structures exhibit significant anticancer properties:
- Mechanism of Action : Compounds often interact with key enzymes and receptors involved in cancer cell proliferation. For instance, triazine derivatives have shown inhibition of monoamine oxidase (MAO) activity, which is linked to various cancers .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | < 5 | MCF7 (Breast) |
| Compound B | < 3 | PC3 (Prostate) |
| Compound C | < 20 | A549 (Lung) |
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Triazine-based compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
Case Studies
- Study on Triazine Derivatives : A series of triazine derivatives were synthesized and evaluated for their antiproliferative activities against multiple cancer cell lines. Some derivatives exhibited IC50 values lower than 5 μM against MCF7 and PC3 cell lines .
- Antimicrobial Evaluation : Research indicated that certain triazine derivatives possess broad-spectrum antimicrobial activity, suggesting their utility in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
